molecular formula C9H8BrNO2 B2992859 (1R,2R)-2-(3-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid CAS No. 2227891-44-1

(1R,2R)-2-(3-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2992859
CAS No.: 2227891-44-1
M. Wt: 242.072
InChI Key: VNKSIKNEPDAXBL-PHDIDXHHSA-N
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Description

(1R,2R)-2-(3-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a pyridine ring substituted with bromine at the 3-position. The cyclopropane ring introduces significant steric strain, while the bromopyridinyl moiety provides electronic and steric diversity.

Properties

IUPAC Name

(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-7-2-1-3-11-8(7)5-4-6(5)9(12)13/h1-3,5-6H,4H2,(H,12,13)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKSIKNEPDAXBL-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=C(C=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,2R)-2-(3-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid is a chemical compound with the CAS number 2227891-44-1. Its molecular formula is C9H8BrNO2C_9H_8BrNO_2 and it has a molecular weight of approximately 242.07 g/mol. This compound has attracted interest in various fields due to its potential biological activities.

The biological activity of (1R,2R)-2-(3-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid is largely attributed to its structural features that allow it to interact with biological targets. The presence of the bromopyridine moiety is significant as it can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to biological macromolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that compounds containing bromopyridine derivatives exhibit notable antimicrobial properties. A study highlighted that related compounds demonstrated activity against various bacterial strains, suggesting that (1R,2R)-2-(3-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid might also possess similar antimicrobial effects .

Case Studies

  • Antimycobacterial Activity : In a systematic investigation of N-heterocyclic compounds, including those similar to (1R,2R)-2-(3-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid, researchers reported promising anti-mycobacterial activity. The study emphasized the importance of structural modifications in enhancing biological efficacy .
  • Structure–Activity Relationship (SAR) : Studies focusing on SAR have shown that modifications to the bromine substituent and the cyclopropane ring can significantly alter the biological activity of related compounds. For instance, variations in substituents at different positions on the pyridine ring have been linked to changes in potency against specific microbial targets .

Toxicity Profile

The compound has been classified with several hazard statements indicating potential risks:

  • H302 : Harmful if swallowed.
  • H315 : Causes skin irritation .

This toxicity profile necessitates careful handling and consideration in therapeutic applications.

Data Table: Biological Activities and Properties

Property/ActivityObservation/Value
Molecular FormulaC9H8BrNO2C_9H_8BrNO_2
Molecular Weight242.07 g/mol
Antimicrobial ActivityPotentially active against various bacteria
ToxicityHarmful if swallowed; causes skin irritation
Structure–Activity Relationship InsightsModifications can enhance efficacy

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to structurally related cyclopropane carboxylic acids with variations in aromatic/heteroaromatic substituents (Table 1):

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Features Evidence ID
rac-(1R,2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid 4-Fluorophenyl C₁₀H₉FO₂ 180.18 pKa ≈ 4.56; fluorine enhances bioavailability
rac-(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid 4-Trifluoromethylphenyl C₁₁H₉F₃O₂ 230.18 Strong electron-withdrawing group; increased acidity
rac-(1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid 3-Bromo-4-chlorophenyl C₁₀H₇BrClO₂ 289.52 Dual halogenation; potential halogen bonding
rac-(1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid 4-Cyanophenyl C₁₁H₉NO₂ 199.20 Cyano group for nucleophilic reactions
Target Compound 3-Bromopyridin-2-yl C₉H₇BrNO₂ 256.07* Pyridine ring introduces basicity; bromine enables cross-coupling N/A

*Calculated molar mass based on molecular formula.

Key Structural Insights :

  • Chlorine in the 3-Bromo-4-chloro analog () may further stabilize the molecule through steric hindrance .
  • Heteroaromatic vs. Aromatic Rings : The pyridine ring in the target compound introduces nitrogen-based basicity and hydrogen-bonding capability, distinguishing it from purely phenyl-based analogs (e.g., fluorophenyl in ). This could enhance solubility in polar solvents .
  • Electron-Withdrawing Groups : The trifluoromethyl group () significantly lowers the pKa of the carboxylic acid compared to fluorine or bromine, altering reactivity in esterification or amidation reactions .

Physicochemical Properties

  • Acidity : Fluorophenyl (pKa ≈ 4.56) and trifluoromethylphenyl analogs are more acidic than standard phenylcyclopropane carboxylic acids due to electron-withdrawing effects. The target compound’s pyridine ring (moderately electron-withdrawing) likely results in a pKa between 4.5–5.0, though experimental data is needed .
  • Solubility : Pyridine-containing compounds often exhibit higher aqueous solubility than phenyl analogs due to nitrogen’s hydrogen-bonding capacity. However, bromine’s hydrophobicity may offset this .
  • Thermal Stability: Cyclopropane rings are inherently strained, but substituents like trifluoromethyl () or cyano () may stabilize the molecule through resonance or inductive effects .

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